6-Amino-5-nitropyridine-3-sulfonic acid
Overview
Description
6-Amino-5-nitropyridine-3-sulfonic acid is a chemical compound with the molecular formula C5H5N3O5S It is characterized by the presence of an amino group, a nitro group, and a sulfonic acid group attached to a pyridine ring
Synthetic Routes and Reaction Conditions:
From 2-Amino-5-sulfopyridine: One common method involves the nitration of 2-amino-5-sulfopyridine using a mixture of sulfuric acid and nitric acid.
Industrial Production Methods: Industrial production often involves similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.
Substitution: The presence of the amino and nitro groups allows for electrophilic and nucleophilic substitution reactions. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using chlorine or bromine, often in the presence of a catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
6-Amino-5-nitropyridine-3-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and dyes.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of 6-Amino-5-nitropyridine-3-sulfonic acid involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
5-Amino-3-nitropyridine-2-sulfonic acid: Similar structure but different position of the amino and nitro groups.
6-Amino-3-nitropyridine-5-sulfonic acid: Another positional isomer with distinct chemical properties.
2-Amino-5-nitropyridine-3-sulfonic acid: Differently substituted pyridine derivative.
Uniqueness: 6-Amino-5-nitropyridine-3-sulfonic acid is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and interaction profiles compared to its isomers. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
6-amino-5-nitropyridine-3-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O5S/c6-5-4(8(9)10)1-3(2-7-5)14(11,12)13/h1-2H,(H2,6,7)(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVFMPNHCPUDJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40605336 | |
Record name | 6-Amino-5-nitropyridine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40605336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62009-38-5 | |
Record name | 6-Amino-5-nitro-3-pyridinesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62009-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-5-nitropyridine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40605336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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